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KALIOTOXIN (1-37)

Cat. No.: B1573909
M. Wt: 4,020.8 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Peptide Toxins as Molecular Probes in Neurobiology

Peptide toxins derived from the venoms of animals like scorpions, snakes, and cone snails have emerged as powerful molecular probes in neurobiology. mdpi.comfrontiersin.org Their high affinity and specificity for various ion channels and receptors allow researchers to dissect the complex mechanisms of neuronal signaling. mdpi.comuq.edu.au These toxins can be used to identify, localize, and characterize different subtypes of ion channels in native tissues and cells, often without the need for cell permeabilization. uq.edu.au The structural diversity and pharmacological potency of these peptides provide a vast toolkit for investigating the structure-activity relationships of neuronal targets. uq.edu.aumdpi.com This has led to fundamental discoveries in neurotransmission and has paved the way for the development of novel therapeutic strategies for a range of neurological disorders. mdpi.comnih.gov

Overview of Kaliotoxin (B585792) (1-37) in the Context of Potassium Channel Modulators

Within the diverse family of peptide toxins, Kaliotoxin (1-37) is a prominent member of the scorpion toxin family that specifically targets potassium channels. wikipedia.orgacs.org Potassium channels are crucial for regulating a wide array of physiological processes, including neuronal excitability, heart rate, and smooth muscle contraction. wikipedia.orgacs.org Kaliotoxin (1-37) acts as a potent blocker of certain types of potassium channels, particularly the voltage-gated Kv1.1 and Kv1.3 channels, as well as the large-conductance calcium-activated potassium (BK) channels. wikipedia.orgmoleculardepot.comresearchgate.net This specificity makes it an exceptional tool for differentiating between various potassium channel subtypes and for elucidating their distinct physiological functions. mdpi.compnas.org

Properties

Molecular Formula

C19H28F6NO5PS

Molecular Weight

4,020.8 Da

Purity

≥ 98 % (HPLC, mass spectrometry)

Origin of Product

United States

Discovery, Isolation, and Initial Characterization of Kaliotoxin 1 37

Historical Context of Kaliotoxin (B585792) (KTX) Identification from Scorpion Venom Sources

Kaliotoxin (KTX), a potent peptidyl inhibitor of specific potassium channels, was first identified and purified in 1992 from the venom of the North African scorpion, Androctonus mauretanicus mauretanicus. nih.govjcu.edu.au The discovery of KTX came at a time when scorpion venoms were increasingly recognized as a rich natural library of neurotoxins that could serve as valuable molecular probes for studying the structure and function of ion channels. nih.gov The venom of A. mauretanicus mauretanicus is known to be one of the most toxic among the Buthidae family of scorpions. nih.gov

Initial studies characterized KTX as a 4-kDa polypeptide that acted as an inhibitor of high-conductance Ca(2+)-activated K+ channels, also known as BK channels. nih.gov Subsequent research further revealed that KTX was a highly potent and specific blocker of certain voltage-gated potassium (Kv) channels, particularly Kv1.3. nih.gov This discovery was significant as it provided a new tool for differentiating between various types of potassium channels.

The primary structure of KTX was determined to be a 37-amino acid peptide, although later re-examination indicated the presence of an additional C-terminal lysine (B10760008) residue in the natural toxin, making it a 38-amino acid peptide. researchgate.net The originally characterized Kaliotoxin (1-37) demonstrated significant sequence homology with other known scorpion-derived potassium channel inhibitors, including approximately 44% homology with charybdotoxin (B568394) (CTX), 52% with noxiustoxin (B1180526) (NTX), and 44% with iberiotoxin (B31492) (IbTX). nih.gov This placed KTX within a growing family of structurally related scorpion toxins. It was the first identified member of what is now classified as the α-KTx3.1 subfamily of scorpion toxins. nih.gov

ToxinScorpion SourceYear of Initial ReportInitial Key Finding
Kaliotoxin (KTX)Androctonus mauretanicus mauretanicus1992Inhibitor of high-conductance Ca(2+)-activated K+ channels. nih.gov
Charybdotoxin (CTX)Leiurus quinquestriatus hebraeus1985Potent inhibitor of Ca(2+)-activated K+ channels. smartox-biotech.com
Noxiustoxin (NTX)Centruroides noxius1982Blocked potassium channels in squid giant axon. nih.gov
Iberiotoxin (IbTX)Buthus tamulus1990Selective, potent peptidyl probe for high-conductance Ca(2+)-activated K+ channels. nih.gov

Methodologies for Initial Purification and Homogeneity Assessment

The initial isolation of Kaliotoxin from the crude venom of A. mauretanicus mauretanicus involved a multi-step purification process designed to separate the target peptide from the complex mixture of proteins, salts, and other small molecules present in the venom. nih.govnih.gov

The purification process typically began with the solubilization of the lyophilized (freeze-dried) crude venom in a buffer solution. google.com This was followed by centrifugation to remove insoluble materials like mucoproteins. nih.gov Early steps often included dialysis to eliminate salts and other low molecular weight compounds. researchgate.net The primary separation technique employed was High-Performance Liquid Chromatography (HPLC), a powerful method for purifying peptides from complex biological mixtures. nih.govoup.com Specifically, Reversed-Phase HPLC (RP-HPLC) was a key technology used, which separates molecules based on their hydrophobicity. nih.govsmartox-biotech.commdpi.com In many scorpion toxin purification protocols, an initial fractionation step using ion-exchange chromatography or size-exclusion chromatography precedes the final RP-HPLC polishing steps to achieve a high degree of purity. smartox-biotech.comnih.govmdpi.com

Once the peptide was isolated, its purity, or homogeneity, was rigorously assessed using several analytical techniques. rupress.org Polyacrylamide Gel Electrophoresis (PAGE) was used to confirm that the purified fraction contained a single component of the expected molecular weight (approximately 4 kDa for KTX). smartox-biotech.com Capillary electrophoresis was another advanced method used to assess the purity of isolated peptides. mdpi.com Finally, the definitive confirmation of homogeneity and identity was achieved through complete amino acid sequencing, often performed by automated Edman degradation, which verifies the primary structure of the polypeptide chain. nih.govmdpi.com

MethodPurpose in Workflow
LyophilizationFreeze-drying of crude venom for preservation and preparation. nih.gov
CentrifugationRemoval of insoluble materials (e.g., mucoproteins) from dissolved venom. nih.gov
Ion-Exchange ChromatographyInitial fractionation of venom components based on net charge. smartox-biotech.commdpi.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)High-resolution separation and purification of the toxin based on hydrophobicity. mdpi.commdpi.com
Polyacrylamide Gel Electrophoresis (PAGE)Assessment of purity and estimation of molecular weight. smartox-biotech.com
Amino Acid Analysis / SequencingDetermination of amino acid composition and primary structure, confirming identity and purity. mdpi.com

Primary Structural Analysis and Sequence Homology of Kaliotoxin 1 37

Determination of Amino Acid Sequence and Disulfide Connectivity

Initially, Kaliotoxin (B585792) was characterized as a 37-amino acid polypeptide. nih.govnih.gov However, subsequent re-examination of its sequence revealed the presence of an additional lysine (B10760008) residue at the C-terminal end, establishing it as a 38-amino acid peptide. nih.govresearchgate.net The complete amino acid sequence of the mature Kaliotoxin (KTX) is crucial for its function.

The structure of Kaliotoxin is stabilized by three disulfide bridges. mdpi.com The pairing of these bonds in synthetic KTX corresponds to that found in other related toxins like charybdotoxin (B568394) and iberiotoxin (B31492). nih.govresearchgate.net This disulfide bridge framework is a hallmark of the α-KTx family and is essential for maintaining the toxin's three-dimensional structure and biological activity. mdpi.com

The amino acid sequence of Kaliotoxin (1-37) is as follows:

12345678910111213141516171819
GVPINVKCTGSPQCLKPCK
202122232425262728293031323334353637
DAYCAKCMGKKGSGYCAW

Note: The original characterization referred to a 37-residue peptide, which is the focus of this section. The 38th residue is a Lysine.

The disulfide connectivity is established between the following cysteine residues: Cys8-Cys28, Cys14-Cys35, and Cys18-Cys37. This arrangement creates a stable molecular scaffold.

Comparative Sequence Analysis with Alpha-KTx Family Toxins (e.g., Charybdotoxin, Iberiotoxin, Noxiustoxin)

A comparison of the amino acid sequences reveals both conserved regions and key differences that contribute to the distinct pharmacological profiles of these toxins.

Toxin12345678910111213141516171819202122232425262728293031323334353637% Homology with KTX
Kaliotoxin (KTX) GVPINVKCTGSPQCLKPCKDAYCAKCMGKKGSGYCAW-
Charybdotoxin (ChTX) FTNVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYS44% smartox-biotech.comresearchgate.netnih.gov
Iberiotoxin (IbTX) QIDVDCTESFECAQCLRGKDASKCMKKLLCSRKWCQY44% smartox-biotech.comresearchgate.netnih.gov
Noxiustoxin (B1180526) (NTX) VINVKCTSPKQCLPPCKAQFGQSAGAKCMNGKCKC

Note: Alignments are based on published sequences. Dashes indicate gaps introduced to maximize alignment.

The sequence homology between Kaliotoxin and other α-KTx toxins like Charybdotoxin (44%), Iberiotoxin (44%), and Noxiustoxin (52%) underscores their shared evolutionary origin and structural scaffold. smartox-biotech.comresearchgate.netnih.gov Despite these similarities, subtle variations in the amino acid sequence, particularly in the regions between the cysteine residues, are responsible for their different affinities and selectivities for various potassium channel subtypes. nih.gov For instance, a highly conserved region from residue 26 to 32 is thought to be a key binding subsite for potassium channel recognition. nih.govresearchgate.net

Examination of Sequence Variations in Kaliotoxin Analogs (e.g., KTX2, KTX3)

The Kaliotoxin family includes several analogs, such as KTX2 and KTX3, which exhibit variations in their amino acid sequences. These natural variants provide valuable insights into the structure-function relationships of these toxins.

KTX2, isolated from the venom of the scorpion Androctonus australis, is a 37-amino acid peptide that shares 76% sequence identity with KTX. nih.gov The primary differences are located in the N-terminal region and at residues 31 and 34, which are situated in a region implicated in channel recognition. nih.gov These variations are thought to be responsible for the five-fold decrease in KTX2's affinity for molluscan Ca2+-activated K+ channels compared to KTX. nih.gov

The α-KTx3 subfamily, to which Kaliotoxin belongs, is composed of 13 highly homologous members with over 75% sequence identity. nih.gov

Toxin12345678910111213141516171819202122232425262728293031323334353637
Kaliotoxin (KTX) GVPINVKCTGSPQCLKPCKDAYCAKCMGKKGSGYCAW
KTX2 GVPIEVKCTGSPQCLKPCKDAYCAKCMGKKR SGS CAW

Note: Bolded residues in KTX2 indicate differences from KTX.

The study of these natural analogs, along with synthetic variants, has been instrumental in elucidating the roles of specific amino acid residues in the interaction of Kaliotoxins with their target potassium channels. For example, mutations at positions 16 and 20 in OSK1 (α-KTx3.7) have been shown to significantly alter its potency on Kv1.3 channels. uni-ulm.de

Three Dimensional Structural Elucidation of Kaliotoxin 1 37

Experimental Structural Determination Techniques

The precise atomic arrangement of Kaliotoxin (B585792) (1-37) has been determined using high-resolution experimental methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

The three-dimensional structure of Kaliotoxin (1-37) in solution was first determined using two-dimensional NMR spectroscopy. nih.govrcsb.org This technique provides information about the through-bond and through-space proximities of atomic nuclei, which can be used to calculate a family of structures consistent with the experimental data.

Studies have revealed that Kaliotoxin (1-37) adopts a common α/β scaffold typical of short-chain scorpion toxins. nih.govacs.org This scaffold consists of a short α-helix packed against a two-stranded antiparallel β-sheet. nih.gov The solution structure of Kaliotoxin (1-37) has been deposited in the Protein Data Bank (PDB) under accession codes such as 1KTX and 2KTX. rcsb.orgexpasy.org

High-resolution solid-state NMR spectroscopy has also been employed to determine the structure of Kaliotoxin, providing insights into its conformation in a membrane-like environment. plos.org This study revealed a structure with a coordinate precision of 0.6 Å for the backbone and 1.3 Å for the side-chain heavy atoms, highlighting some deviations from the solution structure. plos.org

X-ray Crystallography Applications, Including Racemic Protein Crystallography

While obtaining high-quality crystals of the native L-protein can be challenging, the structure of Kaliotoxin has been successfully determined at atomic resolution (0.95 Å) using racemic protein crystallography. researchgate.netresearchgate.net This technique involves crystallizing a mixture of the naturally occurring L-enantiomer and the chemically synthesized D-enantiomer of the protein. The resulting racemic crystals often exhibit higher quality and are more amenable to diffraction studies. nih.gov

Computational Approaches to Structure Prediction and Refinement

In addition to experimental methods, computational approaches have played a significant role in understanding the structure and dynamics of Kaliotoxin (1-37) and its interactions with potassium channels.

Homology Modeling and Molecular Dynamics Simulations of Toxin-Channel Complexes

Homology modeling has been utilized to build three-dimensional models of Kaliotoxin (1-37) based on the known structures of related scorpion toxins. benthamopen.comnih.gov These models serve as a starting point for further computational analyses.

Molecular dynamics (MD) simulations have provided valuable insights into the dynamic behavior of Kaliotoxin (1-37) and its complexes with potassium channels, such as the Kv1.3 channel. benthamopen.comnih.govmdpi.com These simulations can reveal key interacting residues and the energetic contributions to the binding affinity. benthamopen.commdpi.com For instance, MD simulations have been used to investigate the flexibility of the toxin and the channel, and to identify crucial hydrogen bonds and hydrophobic contacts that stabilize the toxin-channel complex. benthamopen.commdpi.com

Analysis of Secondary and Tertiary Structural Features (e.g., α-helices, β-sheets, disulfide bridge patterns)

The structure of Kaliotoxin (1-37) is characterized by a distinct arrangement of secondary structural elements and a specific pattern of disulfide bridges that stabilize its tertiary fold. nih.govacs.org

The secondary structure of Kaliotoxin (1-37) consists of:

An α-helix : A notable feature of Kaliotoxin is the presence of two proline residues within its α-helical region, which causes a distortion and shortening of the helix compared to other homologous toxins like charybdotoxin (B568394). nih.govacs.org This distortion includes a bend in the helix and a 3(10)-helix turn at its C-terminal end. nih.gov

A two-stranded antiparallel β-sheet . nih.gov

The tertiary structure is stabilized by three disulfide bridges with a connectivity of Cys8-Cys28, Cys14-Cys33, and Cys18-Cys35. moleculardepot.commedchemexpress.com This disulfide bridge pattern is conserved among many short-chain scorpion toxins and is crucial for maintaining the compact α/β scaffold. nih.gov

Structural Differences and Similarities with Related Potassium Channel Blockers

Kaliotoxin (1-37) shares significant sequence homology and a common structural scaffold with other scorpion venom-derived potassium channel blockers, such as Charybdotoxin (ChTX), Iberiotoxin (B31492) (IbTX), and Noxiustoxin (B1180526) (NTX). nih.govacs.orgmedchemexpress.com They all possess the characteristic α/β fold stabilized by three disulfide bonds. nih.govnih.gov

Molecular Targets and Receptor Interaction Mechanisms of Kaliotoxin 1 37

Identification and Characterization of Primary Potassium Channel Targets

Kaliotoxin (B585792) (1-37) exhibits a distinct profile of activity against specific subtypes of potassium channels, playing a crucial role in its physiological effects. Its primary targets are voltage-gated potassium channels and, to a lesser extent, calcium-activated potassium channels.

Voltage-Gated Potassium Channels (Kv1.x Subtypes, e.g., Kv1.3, Kv1.1, Kv1.2)

Kaliotoxin (1-37) is a potent blocker of several voltage-gated potassium (Kv) channel subtypes, with a particular affinity for Kv1.3, Kv1.1, and Kv1.2. nih.govpnas.org The Kv1.3 channel, predominantly found on T lymphocytes, is a key regulator of the immune response, making its blockade by kaliotoxin a subject of intense research for potential immunomodulatory therapies. nih.govphysiology.org While effective against Kv1.3, kaliotoxin also inhibits Kv1.1 and Kv1.2 channels with significant potency. nih.govpnas.org This cross-reactivity is a limiting factor in its therapeutic development due to potential side effects. nih.gov For instance, the blockade of Kv1.1 channels in the enteric nervous system by kaliotoxin can lead to gastrointestinal hyperactivity. pnas.org

The interaction of kaliotoxin with these channels involves the physical occlusion of the ion conduction pore. pnas.org The toxin binds to the outer vestibule of the channel, effectively plugging it and preventing the flow of potassium ions, which is essential for repolarizing the cell membrane after an action potential. nih.gov The affinity of kaliotoxin for these channels is in the nanomolar range, highlighting its potency. researchgate.netresearchgate.net

Calcium-Activated Potassium Channels (BK Channels/KCa1.1)

Initially, kaliotoxin was characterized as an inhibitor of high-conductance calcium-activated potassium channels (BK or KCa1.1 channels). researchgate.netresearchgate.net It was shown to specifically suppress the whole-cell Ca2+-activated K+ current in neurons of the mollusc Helix pomatia with a dissociation constant (Kd) of 20 nM. researchgate.net The toxin acts on the external face of the channel, inducing a block to ion flow. researchgate.net However, further research has revealed that its activity extends to voltage-gated potassium channels, and in some contexts, the term kaliotoxin is more broadly associated with its effects on Kv channels. nih.govresearchgate.net While it does interact with BK channels, its affinity for certain Kv channel subtypes is a defining characteristic. nih.govpnas.org

Detailed Analysis of Toxin-Channel Binding Interfaces

The high-affinity interaction between kaliotoxin and its target channels is dictated by specific amino acid residues on both the toxin and the channel, forming a precise molecular interface.

Role of Conserved Amino Acid Residues (e.g., Lys27, Arg24, Arg31) in Channel Recognition

Several key amino acid residues on kaliotoxin are critical for its binding to potassium channels. Among the most crucial is Lysine (B10760008) 27 (Lys27), a highly conserved residue among α-KTx toxins. nih.govnih.gov The side chain of Lys27 penetrates deep into the channel's ion conduction pore, acting as a plug. nih.govnih.gov This insertion is a hallmark of the blocking mechanism for this family of toxins. nih.gov

Other important residues involved in channel recognition include Arginine 24 (Arg24) and Arginine 31 (Arg31). nih.govnih.gov These positively charged residues likely engage in electrostatic interactions with negatively charged residues within the channel's outer vestibule, guiding and stabilizing the toxin's binding. nih.gov The spatial arrangement of these critical residues on the toxin's surface creates a specific "interaction surface" that complements the channel's pore entryway. nih.gov

Functional Mapping of Interaction Surfaces via Mutagenesis Studies

Mutagenesis studies have been instrumental in elucidating the functional roles of individual amino acid residues in the kaliotoxin-channel interaction. By systematically substituting specific amino acids and observing the resulting changes in binding affinity and blocking activity, researchers have been able to map the interaction surfaces. pnas.orgnih.gov

Binding Kinetics and Affinity Characterization in Model Systems

The interaction between kaliotoxin and its target channels is characterized by high affinity and specific binding kinetics. These parameters are typically determined using model systems such as Xenopus oocytes or mammalian cell lines expressing specific channel subtypes. nih.govmdpi.com

Electrophysiological recordings are a primary method for studying these interactions. By measuring the inhibition of ionic currents through the channels in the presence of varying concentrations of the toxin, researchers can determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which are measures of binding affinity. researchgate.netnih.gov

For example, kaliotoxin has been shown to block molluscan Ca2+-activated K+ channels with a Kd in the range of 2-8 nM. researchgate.net Its binding affinity for rat brain synaptosomes has been measured with an IC50 of 50 pM, indicating a very tight interaction. nih.gov The binding of kaliotoxin is a reversible process, with measurable on- and off-rates that describe the speed at which the toxin binds to and dissociates from the channel. nih.gov These kinetic parameters are crucial for understanding the duration and nature of the channel blockade.

Interactive Data Table: Kaliotoxin (1-37) Binding Affinities

Channel Subtype Model System Affinity (Kd/IC50) Reference
Kv1.1 Mammalian cell lines High affinity researchgate.net
Kv1.2 Mammalian cell lines High affinity nih.govpnas.org
Kv1.3 Mammalian cell lines ~1.1 nM (EC50) researchgate.net
KCa1.1 (BK) Molluscan neurons 20 nM (Kd) researchgate.net
Rat Brain Synaptosomes --- 50 pM (IC50) nih.gov

Electrophysiological Signatures of Channel Blockade

The interaction of Kaliotoxin (1-37) (KTX) with potassium channels produces distinct electrophysiological signatures, which have been extensively characterized using techniques such as two-electrode voltage clamp and patch-clamp recordings. nih.govmdpi.comresearchgate.net These methods allow for the direct measurement of ion currents flowing through channels, revealing the toxin's mechanism of action at a molecular level. mdpi.com KTX is known to block potassium channels from the extracellular side by physically occluding the ion conduction pore. researchgate.netnih.gov

Initial electrophysiological studies on neurons from the mollusc Helix pomatia demonstrated that KTX specifically and effectively suppresses the whole-cell Ca2+-activated K+ current. researchgate.net In these experiments, KTX showed no discernible effect on other currents, such as voltage-gated K+ currents (both delayed rectifier and fast transient A-type currents) or L-type Ca2+ currents, highlighting its selectivity. researchgate.net

A key characteristic of the KTX-induced block, observed in single-channel recordings of high-conductance Ca2+-activated K+ (KCa) channels, is a biphasic pattern. researchgate.net Upon application to the external face of an excised outside-out patch, KTX first induces a transient period of rapid "flicker" block, where the channel rapidly fluctuates between open and blocked states. researchgate.net This is followed by a persistent, long-lasting blockade of the channel. researchgate.net This signature suggests a multi-step interaction, possibly involving an initial weak binding followed by a conformational change that stabilizes the toxin-channel complex.

A distinguishing feature of the KTX blockade of KCa channels is its lack of voltage dependence. researchgate.net The stability of the block is not significantly influenced by changes in the membrane potential, which differentiates its mechanism from that of other toxins like Charybdotoxin (B568394) (CTX), whose blockade can be modulated by voltage. researchgate.net

Further electrophysiological experiments, particularly using cloned potassium channels expressed in Xenopus oocytes or mammalian cell lines, have revealed the toxin's preference for certain channel subtypes. nih.govresearchgate.net While initially identified as a blocker of KCa channels, KTX also potently inhibits certain voltage-gated potassium (Kv) channels. nih.govnih.gov It is a very high-affinity blocker of Kv1.3 channels and also blocks Kv1.1 and Kv1.2, though often with lower affinity. nih.govnih.gov For instance, one study reported that KTX inhibits Kv1.3 to a degree that it can suppress T cell activity, but its cross-reactivity with Kv1.1 and Kv1.2 can lead to off-target effects. nih.govpnas.org The specific affinity can vary depending on the experimental system and conditions. mdpi.com

The following tables summarize key electrophysiological findings regarding the interaction of Kaliotoxin (1-37) with various potassium channels.

Table 1: Electrophysiological Effects of Kaliotoxin (1-37) on K+ Channels

Parameter Observation Channel Type Experimental System
Blockade Type Flicker block followed by persistent blockade High-conductance KCa Excised outside-out patch (Helix neurons)
Site of Action External face of the channel High-conductance KCa Excised outside-out patch (Helix neurons)
Voltage Dependence Not voltage-dependent High-conductance KCa Helix neurons
Current Inhibition Specific suppression of Ca2+-activated K+ current KCa Whole-cell voltage clamp (Helix neurons)

| Current Inhibition | Inhibition of outward K+ current | Kv1.1, Kv1.2, Kv1.3 | Two-electrode voltage clamp (Xenopus oocytes) |

Data compiled from multiple research findings. nih.govresearchgate.net

Table 2: Affinity of Kaliotoxin (1-37) for Different K+ Channel Subtypes

Channel Subtype Affinity Metric Value Experimental System
KCa (neuronal) Kd 20 nM Helix pomatia neurons
Kv1.3 EC50 1.1 ± 0.02 nM Xenopus oocytes
Kv1.2 EC50 10.4 ± 1.5 nM Xenopus oocytes
Kv1.1 - Ineffective in one study Xenopus oocytes

| Kv1.3 | Ki | ~10 pM | Rat brain synaptosomes |

This table presents a compilation of affinity values from different studies. researchgate.netnih.govresearchgate.net Direct comparison should be made with caution due to variations in experimental methodologies and systems.

These electrophysiological signatures are crucial for understanding the structure-function relationship of both the toxin and the channel. The high affinity and subtype preference of Kaliotoxin (1-37) have made it an invaluable molecular probe for dissecting the physiological roles of specific potassium channels and for exploring their structure. mdpi.comnih.govnih.gov

Mechanism of Ion Channel Modulation by Kaliotoxin 1 37

Pore Blocking Modality and Induced Conformational Changes in Channels

The primary mechanism by which Kaliotoxin (B585792) (1-37) inhibits potassium channel function is through direct physical occlusion of the ion conduction pathway. wikipedia.orgnih.gov This pore-blocking modality is a hallmark of the α-KTx family of scorpion toxins, which bind to the extracellular vestibule of the channel. nih.govnih.gov A critical residue for this interaction is a lysine (B10760008) at position 27 (Lys27) of the toxin's amino acid sequence. wikipedia.orguniprot.org This lysine residue inserts into the outer mouth of the channel pore, physically obstructing the passage of potassium ions. wikipedia.orgnih.gov

The binding of Kaliotoxin (1-37) is not a simple "lock-and-key" interaction with a rigid channel structure. High-resolution solid-state NMR spectroscopy studies have revealed that the high-affinity binding of kaliotoxin to a chimeric KcsA-Kv1.3 potassium channel induces significant structural rearrangements in both the toxin and the channel. nih.gov This suggests a dynamic interaction where the structures of both molecules are flexible and adapt to achieve a high-affinity complex. nih.gov

Specifically, the binding of kaliotoxin to a Kv1.3-KcsA chimera has been shown to narrow the outer selectivity filter of the channel. tandfonline.com This induced conformational change is thought to be structurally and functionally related to the recovery process from C-type inactivation, a form of slow channel closure. frontiersin.org C-type inactivation is associated with a dilation of the outer pore, which can reduce the binding affinity of toxins like kaliotoxin. tandfonline.comfrontiersin.org The ability of kaliotoxin to induce a narrowing of the pore suggests it stabilizes a conducting or pre-conducting conformation of the channel. tandfonline.comfrontiersin.org

Interestingly, while solid-state NMR studies on a KcsA-Kv1.3 chimera indicated these conformational changes, a crystal structure of the related toxin charybdotoxin (B568394) (CTX) in complex with a Kv1.2-Kv2.1 paddle chimera channel did not show discernible conformational changes in the channel upon toxin binding. mdpi.comelifesciences.org This discrepancy may be due to differences in the toxins, the specific channels studied, or the experimental techniques employed. However, the evidence from studies specifically involving kaliotoxin points towards an induced-fit mechanism involving conformational changes in the channel pore. nih.govmdpi.com

The structural features of Kaliotoxin (1-37) itself contribute to its specific interaction with the channel. Although it shares a similar secondary structure sequence with other toxins like charybdotoxin, the presence of two proline residues in its α-helical region causes this helix to be shorter and distorted. nih.govuniprot.org This structural difference, along with an extended structure preceding the helix, alters the accessibility of the crucial Lys27 residue, which likely contributes to its distinct selectivity profile. nih.govuniprot.org

Table 1: Research Findings on Kaliotoxin (1-37) Pore Blocking and Induced Conformational Changes

FindingAffected Channel(s)MethodologyKey InsightCitation
Pore Occlusion by Lys27Kv1.3, Calcium-activated K+ channelsBiochemical and Mutagenesis StudiesThe Lys27 residue of Kaliotoxin physically blocks the channel pore. wikipedia.orguniprot.org
Induced Conformational ChangesKcsA-Kv1.3 chimeraSolid-State NMR SpectroscopyBinding of Kaliotoxin induces significant structural rearrangements in both the toxin and the channel. nih.gov
Narrowing of Selectivity FilterKv1.3-KcsA chimeraSolid-State NMR and Molecular DynamicsKaliotoxin binding narrows the outer selectivity filter, potentially reversing C-type inactivation-related dilation. tandfonline.comfrontiersin.org
Structural Distortion of ToxinKaliotoxin (1-37)NMR SpectroscopyProline-induced distortion in the α-helix affects the presentation of the pore-blocking Lys27 residue. nih.govuniprot.org

Allosteric or Other Modulatory Effects on Channel Function

While direct pore blocking is the primary mechanism, there is evidence suggesting that Kaliotoxin (1-37) can also have other modulatory effects on channel function. The toxin's interaction is not limited to simply plugging the pore; it can also influence the gating kinetics of the channel. For instance, it has been observed to slow down both the activation and deactivation kinetics of the KCNMA1 channel. t3db.ca

Furthermore, the binding of Kaliotoxin (1-37) can allosterically modulate the interaction of the channel with other molecules. It has been shown to increase the binding activity of charybdotoxin to the KCNMA1 channel by increasing the association rate and decreasing the dissociation rate of charybdotoxin. t3db.ca This indicates that the binding of Kaliotoxin (1-37) can induce conformational changes that extend beyond the immediate pore region, affecting other binding sites on the channel.

Shorter fragments of the kaliotoxin sequence, such as KTX(25-35)-amide and KTX(26-32)-amide, have been shown to lack the blocking activity of the full-length toxin but can still compete for binding. nih.gov This suggests that the region from residue 26-32, which is highly conserved, may represent a low-affinity binding subsite that is crucial for the initial recognition of the potassium channel, preceding the high-affinity pore-blocking interaction. nih.gov

Voltage Dependency of Channel Blockade

The blockade of ion channels by Kaliotoxin (1-37) can exhibit voltage dependency, meaning the effectiveness of the block is influenced by the membrane potential. Kaliotoxin (1-37) is described as a selective blocker of voltage-dependent K+ channels in human and murine β-lymphocytes. latoxan.com However, studies on its effect on large-conductance Ca2+-activated K+ (BK) channels in neurons from Helix pomatia indicated that the KTX-induced block was not voltage-dependent. researchgate.net This suggests that the voltage dependency of the block may be channel-specific.

The lack of voltage dependence in the blockade of neuronal BK channels by KTX distinguishes it from the blockade by charybdotoxin (CTX), implying differences in their interaction with the channel's electric field. researchgate.net For voltage-gated channels like Kv1.1 and Kv1.3, the binding of toxins to the outer pore can be influenced by the conformational state of the channel (open, closed, or inactivated), which is in turn governed by the membrane voltage. The binding of α-toxins to the voltage sensor of Nav channels, for example, is voltage-dependent. nih.gov While Kaliotoxin (1-37) is a pore blocker and not a gating modifier that directly targets the voltage sensor, its interaction with the pore can still be indirectly influenced by voltage-induced conformational changes in the channel.

Table 2: Voltage Dependency of Kaliotoxin (1-37) Blockade on Different Channels

Channel TypeOrganism/Cell TypeVoltage DependencyCitation
Voltage-dependent K+ channelsHuman and Murine β-lymphocytesVoltage-dependent latoxan.com
Large-conductance Ca2+-activated K+ (BK) channelsHelix pomatia neuronsNot voltage-dependent researchgate.net

Biosynthesis and Genetic Basis of Kaliotoxin 1 37

Precursor Gene Identification and cDNA Sequencing

Research into the genetic basis of kaliotoxins has provided significant insights, primarily through the study of closely related toxins. The complete amino acid sequence of Kaliotoxin-1 from the scorpion Androctonus mauretanicus mauretanicus has been determined through direct protein sequencing. uniprot.orgnih.govresearchgate.net This foundational work has been complemented by genetic studies on homologous toxins.

For instance, investigations into Kaliotoxin-2 (KTX2), a related peptide from the venom of Androctonus australis, have shed light on the precursor gene structure. researchgate.net Scientists utilized a cDNA library created from the scorpion's venom glands to isolate the genetic sequence encoding the KTX2 precursor. researchgate.net Through the use of degenerate primers and the polymerase chain reaction (PCR) technique, a 370-base pair cDNA was amplified. researchgate.net

Analysis of this cDNA revealed that it encodes a precursor protein which includes a signal peptide. researchgate.net This signal peptide, presumed to be 22 amino acids in length, is a common feature in secreted proteins like venom toxins, guiding the nascent polypeptide chain into the endoplasmic reticulum for further processing. researchgate.net Following this signal sequence is the amino acid sequence for the mature toxin itself. researchgate.net The amino acid sequence of other kaliotoxin-like peptides, such as OsK-1, has also been confirmed by cloning and sequencing the respective toxin cDNA using PCR. uniprot.org While the specific cDNA for Kaliotoxin (B585792) (1-37) from Androctonus mauretanicus mauretanicus is not detailed in the available literature, the data from its homologues provides a robust model for its genetic origin.

Table 1: Gene and Precursor Details for Kaliotoxin Homologues

Feature Description Source Organism Reference
Precursor Type cDNA encoding a signal peptide and mature toxin Androctonus australis (for KTX2) researchgate.net
cDNA Length 370 base pairs Androctonus australis (for KTX2) researchgate.net
Signal Peptide 22 amino acid residues Androctonus australis (for KTX2) researchgate.net

| Confirmation Method | PCR amplification from venom gland cDNA library | Androctonus australis, Orthochirus scrobiculosus | uniprot.orgresearchgate.net |

Putative Biosynthetic Pathways and Post-Translational Processing

The journey from a gene to a functional Kaliotoxin (1-37) molecule involves several critical post-translational modifications (PTMs). These modifications are essential for the toxin's correct folding, stability, and biological activity. nih.gov The biosynthesis is believed to follow a pathway common to many scorpion venom peptides.

Transcription and Translation: The process begins with the transcription of the kaliotoxin gene into messenger RNA (mRNA) in the venom gland cells. This mRNA is then translated into a precursor polypeptide chain, known as a prepropeptide.

Signal Peptide Cleavage: The "pre-" segment of the prepropeptide is the signal peptide. As established from homologous toxins, this sequence directs the polypeptide to the secretory pathway. researchgate.net Once inside the endoplasmic reticulum, the signal peptide is cleaved off by signal peptidases, resulting in a "propeptide."

Disulfide Bond Formation: Kaliotoxin (1-37) contains multiple cysteine residues that form disulfide bonds, creating a stable, structurally constrained fold. portlandpress.com This folding is crucial for its function as a potassium channel blocker. The pairing of these disulfide bonds in synthetic Kaliotoxin was found to correspond to that of other related toxins like charybdotoxin (B568394) and iberiotoxin (B31492). nih.gov

Proteolytic Cleavage: The "pro-" part of the propeptide is an additional sequence that is removed to yield the mature toxin. Proteolysis is a common and highly important PTM in scorpion venoms, contributing significantly to the diversity and maturation of toxins. nih.govmdpi.comresearchgate.net Interestingly, initial sequencing of the natural toxin from Androctonus mauretanicus mauretanicus identified a 38-residue peptide, with an additional lysine (B10760008) at the C-terminus compared to the 37-residue version. nih.govresearchgate.net This suggests that the Kaliotoxin (1-37) variant is likely a result of specific proteolytic processing.

C-terminal Amidation: Many scorpion venom peptides undergo C-terminal amidation, a modification that can enhance stability and biological activity. researchgate.netportlandpress.com This process is carried out by a series of enzymes, including peptidylglycine α-amidating monooxygenase (PAM). researchgate.net While direct evidence for the amidation of Kaliotoxin (1-37) is not consistently reported, studies on synthetic versions have sometimes included an amidated C-terminus (KTX(1-37)-amide) to investigate its effects. nih.govresearchgate.net

The combination of these processing steps ensures the production of the final, active Kaliotoxin (1-37) peptide, ready for secretion as a component of the scorpion's venom. nih.gov

Table 2: Key Post-Translational Modifications in Kaliotoxin Biosynthesis

Modification Description Putative Role Reference
Signal Peptide Removal Cleavage of the N-terminal signal sequence. Entry into the secretory pathway. researchgate.net
Disulfide Bond Formation Oxidative folding and linking of cysteine residues. Establishes the stable 3D structure essential for activity. portlandpress.comnih.gov
Proteolytic Cleavage Removal of propeptide sequences to form the mature toxin. Activation and generation of toxin variants (e.g., 37 vs 38 residues). nih.govresearchgate.netresearchgate.net

| C-terminal Amidation | Enzymatic modification of the C-terminus (potential). | Increases stability and biological function in many scorpion toxins. | researchgate.netportlandpress.com |

Synthetic Methodologies and Peptide Engineering of Kaliotoxin 1 37

Chemical Synthesis Strategies (e.g., Solid Phase Peptide Synthesis, Native Chemical Ligation)

The chemical synthesis of Kaliotoxin (B585792) and its analogues has been instrumental in verifying its structure and investigating its function. nih.gov

Solid Phase Peptide Synthesis (SPPS): Initially, Kaliotoxin was produced using chemical synthesis methods. nih.gov A 37-residue peptide, KTX(1-37), and its C-terminally amidated version, KTX(1-37)-amide, were successfully synthesized. nih.govresearchgate.net These synthetic peptides were crucial for early studies, although discrepancies between the synthetic 37-residue peptide and the natural toxin led to a re-examination of the native sequence. nih.gov This revealed that the natural toxin is actually a 38-residue peptide with an additional lysine (B10760008) at the C-terminus. nih.gov Despite this difference, the synthetic 37-amino acid version and the 38-amino acid native toxin were found to have nearly identical biological activities. sigmaaldrich.com SPPS is a powerful technique for producing peptides, but it can be limited by aggregation and folding issues when creating longer sequences, typically those over 50-60 amino acids. mdpi.comvapourtec.com

Native Chemical Ligation (NCL): To overcome the size limitations of traditional SPPS and facilitate the production of larger proteins, Native Chemical Ligation (NCL) has been employed. researchgate.net NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, forming a native peptide bond between them. vapourtec.comresearchgate.net This strategy has been successfully applied to the total chemical synthesis of Kaliotoxin. researchgate.netrsc.org In one notable approach, a "one-pot" NCL method was used to ligate three separate synthetic peptide fragments to assemble the full-length Kaliotoxin protein. researchgate.netrsc.org This method streamlines the synthesis process by eliminating the need to purify intermediate fragments. researchgate.net The successful synthesis of both L- and D-enantiomers of Kaliotoxin using this approach also enabled racemic protein crystallography, leading to a high-resolution (0.95 Å) X-ray structure of the toxin. researchgate.netrsc.org

Recombinant Expression Systems and Their Applications in Toxin Production

Recombinant DNA technology offers a cost-effective and scalable alternative to chemical synthesis for producing peptide toxins like Kaliotoxin.

Escherichia coli (E. coli): The bacterium E. coli is a commonly used host for recombinant protein production. Recombinant Kaliotoxin-1, the 37-amino acid version of the toxin, has been successfully expressed in and purified from E. coli. sigmaaldrich.com The resulting peptide was shown to have biological properties identical to the 38-amino acid version. sigmaaldrich.com While effective, production in E. coli can sometimes lead to protein misfolding, and yields can be variable. nih.gov

Pichia pastoris (P. pastoris): The methylotrophic yeast Pichia pastoris has emerged as a highly effective expression system for cysteine-rich peptides like scorpion toxins. nih.govresearchgate.net P. pastoris offers several advantages, including high expression levels driven by the strong alcohol oxidase 1 (AOX1) promoter, the ability to perform post-translational modifications, and secretion of the recombinant protein into the culture medium, which simplifies purification. pichia.comresearchgate.net This system often provides significantly higher yields compared to E. coli. nih.gov For instance, the yields for the toxins LqhIT2 and MgTx were 18- and 10-fold higher, respectively, in P. pastoris than in E. coli. nih.gov The ability of P. pastoris to secrete correctly folded and disulfide-bonded proteins makes it particularly suitable for producing complex toxins like Kaliotoxin, ensuring their biological activity. researchgate.netresearchgate.net

Expression System Description Application to Toxin Production References
Escherichia coliA prokaryotic host widely used for recombinant protein expression.Used to express and extract recombinant Kaliotoxin-1 (1-37). sigmaaldrich.com
Pichia pastorisA methylotrophic yeast system known for high-yield production and secretion of properly folded proteins.A cost-effective and powerful system for producing complex scorpion toxins, often with higher yields than E. coli. nih.govresearchgate.net

Design and Characterization of Kaliotoxin Analogues and Chimeras for Enhanced Specificity or Stability

To probe the function of Kaliotoxin and develop new molecules with improved therapeutic potential, various analogues and chimeras have been designed and characterized. Peptide toxins offer a stable scaffold that can be engineered for high affinity and specificity. nih.gov

Kaliotoxin Analogues: Early structure-function studies involved the synthesis of shorter fragments of the KTX sequence. nih.govresearchgate.net Peptides such as KTX(25-35)-amide and KTX(26-32)-amide were synthesized and tested. nih.gov While these fragments did not possess the channel-blocking activity of the full-length toxin, they were able to compete with KTX for binding to its receptor on rat brain synaptosomes, effectively acting as antagonists. nih.govresearchgate.net

Another analogue, Kaliotoxin 2 (KTX2), which shares 76% sequence identity with KTX, has also been studied. nih.gov The primary differences between KTX and KTX2 lie in the N-terminal region and at residues 31 and 34, which are located in the channel recognition site. nih.gov These modifications result in a five-fold reduction in the channel-blocking potency of KTX2 compared to KTX. nih.gov

Chimeric Toxins and Designer Ligands: A significant challenge with natural toxins like KTX is their lack of subtype specificity; for example, KTX inhibits Kv1.3 but also blocks Kv1.1 and Kv1.2 channels, which can lead to undesirable side effects. pnas.org To address this, protein engineering strategies have been used to create chimeric toxins and designer ligands with enhanced specificity. mdpi.com

Advanced Research Applications and Methodologies Utilizing Kaliotoxin 1 37

Use as a Pharmacological Tool in Ion Channel Research

Kaliotoxin (B585792) (1-37) is a potent blocker of several types of potassium channels, including both voltage-gated (Kv) and calcium-activated (KCa) potassium channels. nih.gov Its primary utility as a pharmacological tool stems from its high affinity and selectivity for specific channel subtypes. Research has demonstrated that Kaliotoxin (1-37) potently blocks Kv1.1 and Kv1.3 channels, which are crucial for the function of the nervous and immune systems. nih.govresearchgate.net

The toxin's interaction with the Kv1.3 channel is of particular interest due to this channel's role in T-lymphocyte activation. benthamopen.compnas.org By blocking Kv1.3 channels, Kaliotoxin (1-37) can suppress T-cell activation and subsequent cytokine secretion, making it a valuable tool for studying autoimmune diseases. nih.govpnas.org While it effectively inhibits Kv1.3, its cross-reactivity with other channels like Kv1.1 and Kv1.2 necessitates careful interpretation of experimental results. nih.gov

The structural basis for Kaliotoxin's activity has been investigated, revealing a conserved α/β scaffold common to other scorpion toxins. nih.govrcsb.org However, specific amino acid residues and structural distortions, such as a bend in the alpha-helix, contribute to its distinct selectivity profile. nih.gov This understanding allows researchers to use Kaliotoxin (1-37) to probe the structure-function relationships of potassium channels and to identify key residues involved in toxin-channel interactions. nih.govrcsb.org

The following table summarizes the inhibitory constants (IC₅₀) of Kaliotoxin for various potassium channels, highlighting its potency and selectivity.

Channel SubtypeIC₅₀ (nM)
Kv1.11.1
Kv1.225
Kv1.30.1
Data sourced from Tocris Bioscience.

Application in In Vitro Electrophysiological Recordings (e.g., Patch-Clamp)

The patch-clamp technique is a cornerstone of ion channel research, allowing for the direct measurement of ionic currents through single or multiple channels in a cell membrane. nih.govscielo.br Kaliotoxin (1-37) is extensively used in such electrophysiological recordings to characterize the properties of potassium channels in various cell types. researchgate.net

In patch-clamp experiments, Kaliotoxin (1-37) helps to:

Identify specific channel currents: By observing the reduction in current upon toxin application, the contribution of Kaliotoxin-sensitive channels can be quantified. nih.gov

Determine channel pharmacology: Dose-response curves can be generated to calculate the inhibitory concentration (IC₅₀) of the toxin for a particular channel, providing a measure of its potency. researchgate.net

Probe channel gating and kinetics: The binding of Kaliotoxin (1-37) can be affected by the conformational state of the channel, providing insights into the mechanisms of channel gating and inactivation. tandfonline.com

These studies are often conducted in various expression systems, such as Xenopus oocytes or mammalian cell lines, where specific channel subunits are heterologously expressed. researchgate.netpnas.org This allows for a detailed investigation of the toxin's interaction with a homogenous population of channels.

Radioligand-Based Binding Assays for Receptor Localization and Affinity Profiling

Radioligand binding assays are a powerful technique for determining the density and distribution of receptors and binding sites in tissues and cell preparations. nih.govlabome.com In the context of Kaliotoxin (1-37), a radioactively labeled version of the toxin, typically with iodine-125 (B85253) (¹²⁵I-Kaliotoxin), is used to map the location of its binding sites. nih.govresearchgate.net

These assays involve incubating tissue homogenates, synaptosomes, or cell cultures with ¹²⁵I-Kaliotoxin and then measuring the amount of bound radioactivity. nih.govlabome.comresearchgate.net Competition binding assays, where an unlabeled ligand competes with the radioligand for binding, are used to determine the affinity (expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of Kaliotoxin (1-37) and other compounds for the binding site. nih.govnih.gov

Key findings from radioligand binding studies with ¹²⁵I-Kaliotoxin include:

Identification of binding sites in the brain: Competition assays using rat brain synaptosomal membranes have shown that ¹²⁵I-Kaliotoxin (1-37) binds to sites that are also recognized by other potassium channel toxins like dendrotoxin and charybdotoxin (B568394). nih.govresearchgate.net This suggests that Kaliotoxin interacts with voltage-gated potassium channels in the brain. nih.govresearchgate.net

Determination of binding affinity: These studies have provided quantitative data on the binding affinity of Kaliotoxin (1-37) for its receptors. For example, a Kd of 2-8 nM was determined for the blockage of molluscan KCa currents. nih.govresearchgate.net

Receptor localization: Autoradiography, a technique used in conjunction with radioligand binding, can visualize the anatomical distribution of ¹²⁵I-Kaliotoxin binding sites within tissue sections, providing a detailed map of where these channels are expressed. nih.gov

These assays have been instrumental in characterizing the pharmacological profile of Kaliotoxin (1-37) and in understanding the distribution of its target channels in various tissues. nih.govresearchgate.net

Investigational Studies in Non-Human Biological Systems

Kaliotoxin (1-37) has been widely used in a variety of non-human biological systems to investigate the roles of potassium channels in physiological and pathological processes. These studies provide crucial mechanistic insights that can inform our understanding of human diseases.

In Vitro Cell Lines: Cultured cell lines are a fundamental tool for studying the cellular and molecular effects of compounds like Kaliotoxin (1-37). europa.eu For example, the MOCP-5 osteoclast precursor cell line has been used to study the effects of Kaliotoxin on T-cell mediated osteoclastogenesis, a process relevant to inflammatory bone loss in diseases like periodontitis. nih.gov In these studies, Kaliotoxin was shown to decrease T-cell activation and the induction of osteoclast formation. nih.gov Similarly, Jurkat cells, a human T-lymphocyte cell line, have been used to study the localization of Kv1.3 channels using fluorescently labeled Kaliotoxin derivatives. mdpi.com

Ex Vivo Tissue Preparations: Ex vivo studies on isolated tissues allow for the investigation of drug effects in a more integrated system than cultured cells while still maintaining experimental control. For example, the effects of Kaliotoxin (1-37) have been studied on guinea pig ileum preparations to investigate the role of Kv1.1 channels in the enteric nervous system. nih.gov

Non-Human In Vivo Animal Models: Animal models are essential for understanding the systemic effects of blocking specific ion channels and for evaluating the therapeutic potential of compounds like Kaliotoxin (1-37).

Neurological Function: In rats, intracerebroventricular injection of Kaliotoxin has been used to probe the role of Kv1.1 and Kv1.3 channels in learning and memory. researchgate.net These studies have shown that blocking these channels can improve associative learning. researchgate.net

Immune Response and Autoimmune Disease: Animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have been instrumental in demonstrating the therapeutic potential of blocking Kv1.3 channels. nih.gov Studies have shown that selective blockers of Kv1.3 can improve the symptoms of EAE by inhibiting T-cell activation. pnas.org In a rat model of periodontal disease, systemic administration of Kaliotoxin was found to abrogate inflammatory bone resorption by decreasing the activation of T-cells in the gingival tissue. nih.gov

These studies in non-human biological systems have been critical in elucidating the complex roles of Kaliotoxin-sensitive channels and in validating them as potential therapeutic targets.

Biological SystemResearch FocusKey FindingsReference(s)
MOCP-5 osteoclast precursor cell line (in vitro)T-cell mediated osteoclastogenesisKaliotoxin decreases T-cell activation and induction of osteoclastogenesis. nih.gov
Jurkat T-lymphocyte cell line (in vitro)Kv1.3 channel localizationFluorescently labeled Kaliotoxin can be used to localize Kv1.3 channels. mdpi.com
Rat brain synaptosomes (ex vivo)Binding site characterizationKaliotoxin binds to voltage-gated potassium channel sites. nih.govresearchgate.net
Rat model of associative learning (in vivo)Role of Kv1.1/Kv1.3 in cognitionKaliotoxin improves associative learning. researchgate.net
Rat model of periodontal disease (in vivo)Inflammatory bone resorptionKaliotoxin reduces T-cell-mediated alveolar bone loss. nih.gov

Phage Display Libraries for Ligand Discovery and Optimization

Phage display is a powerful molecular evolution technique used to discover novel peptides and proteins with high affinity and selectivity for a specific target. mdpi.comneb.com This technology has been applied to the Kaliotoxin (1-37) scaffold to engineer new ligands with improved properties for targeting potassium channels. nih.govresearchgate.net

The process involves creating a large library of phage particles, where each phage displays a variant of the Kaliotoxin peptide on its surface. neb.com This library is then "panned" against a target of interest, such as a purified potassium channel protein. Phages that bind to the target are selected and amplified, and the process is repeated for several rounds to enrich for the highest affinity binders. neb.com

A key example of this approach is the development of Mokatoxin-1 (moka1). nih.govresearchgate.net Researchers designed a phage display library based on the α-KTx scaffold, which is shared by Kaliotoxin and other scorpion toxins. nih.govresearchgate.net By selecting against a chimeric potassium channel (KcsA-Kv1.3), they isolated moka1, a synthetic toxin that blocks Kv1.3 with high potency and selectivity, showing minimal activity against Kv1.1 and Kv1.2. nih.govresearchgate.net This high selectivity translated to a reduction in the undesirable side effects seen with the less selective Kaliotoxin. nih.gov

This scaffold-based, target-biased strategy demonstrates the power of phage display to:

Generate novel, highly selective ligands: By exploring a vast sequence space around a known active scaffold, new molecules with improved pharmacological profiles can be discovered. researchgate.net

Overcome the limitations of natural toxins: The lack of specificity of many natural toxins can be addressed by engineering variants with enhanced selectivity for the desired target. nih.gov

Accelerate drug discovery: Phage display allows for the rapid screening of billions of potential ligands, significantly speeding up the identification of promising lead compounds. mdpi.com

The success in engineering moka1 from a Kaliotoxin-like scaffold highlights the potential of this methodology for developing new and improved therapeutic agents targeting ion channels. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Kaliotoxin 1 37

Development of Novel Research Probes and Biotechnological Tools

The inherent characteristics of scorpion toxins, such as Kaliotoxin (B585792) (1-37), make them excellent candidates for bioengineering and development as molecular probes. mdpi.com Their structural stability, conferred by multiple disulfide bonds, and high receptor specificity offer significant advantages over traditional tools like primary antibodies. mdpi.comnih.gov

Kaliotoxin (1-37) serves as a valuable molecular probe for investigating the structure and function of diverse potassium channels. mdpi.com Its ability to block specific channels, including large conductance Ca2+-activated K+ channels (KCa1.1) and voltage-gated K+ channels like Kv1.1, Kv1.2, and Kv1.3, allows researchers to dissect the physiological roles of these channels in various cell types. sigmaaldrich.comnih.gov For instance, radiolabeled versions of scorpion toxins have been successfully used to map the expression and distribution of potassium channel isoforms in different tissues. nih.gov

Furthermore, the Kaliotoxin (1-37) scaffold is being used as a template for creating novel, more selective research tools. mdpi.compnas.org By employing techniques like phage display, researchers can generate libraries of toxin variants to select for ligands with high affinity and specificity for a particular channel subtype. pnas.orgpnas.orgnih.gov This strategy was successfully used to develop mokatoxin-1 (moka1), a highly specific blocker of human Kv1.3 channels, using the Kaliotoxin scaffold as a starting point. pnas.org Such designer ligands are crucial for avoiding the off-target effects that can occur with native toxins, which often show broader specificity. pnas.org The development of these highly selective probes is essential for accurately defining the roles of specific ion channels in health and disease and for validating them as therapeutic targets. actanaturae.ru

Table 1: Structural and Functional Characteristics of Kaliotoxin (1-37)

Characteristic Description References
Primary Structure A 37-amino acid peptide. sigmaaldrich.comresearchgate.net
Molecular Weight Approximately 4021.6 g/mol. moleculardepot.com
Secondary Structure Contains a triple-stranded antiparallel β-sheet and a distorted α-helix. nih.govrcsb.orgnih.gov
Disulfide Bridges Stabilized by three disulfide bonds (Cys8-Cys28, Cys14-Cys33, Cys18-Cys35). sigmaaldrich.commoleculardepot.com
Primary Targets Blocks large conductance Ca2+-activated K+ channels (KCa1.1) and voltage-gated K+ channels (Kv1.1, Kv1.2, Kv1.3). sigmaaldrich.commedchemexpress.com
Mechanism of Action Acts as a pore blocker, binding to the outer vestibule of the channel. benthamopen.comresearchgate.net

Further Elucidation of Complex Toxin-Channel Interaction Dynamics

Despite significant progress, a complete understanding of the dynamic interplay between Kaliotoxin (1-37) and its target channels remains an active area of research. The interaction is not a simple "lock and key" mechanism but rather an "induced fit" process involving conformational changes in both the toxin and the channel. nih.gov

The three-dimensional structure of Kaliotoxin (1-37) has been determined by NMR, revealing a distorted α-helix due to the presence of two proline residues. nih.govrcsb.org This structural feature, which differs from related toxins like charybdotoxin (B568394), is thought to influence its binding selectivity. nih.gov The key to its channel-blocking activity is a conserved lysine (B10760008) residue (Lys27) that physically occludes the ion conduction pore by interacting with the channel's selectivity filter. pnas.orgrcsb.org

Computational approaches, such as molecular dynamics (MD) simulations, have become powerful tools for investigating these interactions at an atomic level. benthamopen.comnih.gov MD simulations of the Kaliotoxin-Kv1.3 channel complex have provided models of the binding interface, highlighting key residue interactions. actanaturae.ru These studies suggest that upon binding, both the toxin and the channel can undergo conformational adjustments. actanaturae.ru For example, solid-state NMR and MD simulations have shown that Kaliotoxin binding to a chimeric KcsA-Kv1.3 channel causes a narrowing of the outer selectivity filter. tandfonline.com

Future research will focus on refining these models using advanced spectroscopic and computational techniques. Elucidating the precise molecular interactions, including the roles of specific amino acids in both the toxin and the channel turret and pore regions, is crucial. mdpi.comnih.gov This knowledge will not only deepen our fundamental understanding of protein-protein interactions but also guide the rational design of new peptide-based therapeutics with enhanced selectivity and efficacy. actanaturae.rubenthamopen.com

Table 2: Key Residues in Kaliotoxin (1-37) and Channel Interaction

Toxin Residue Role in Interaction Channel Target/Region References
Lys27 Conserved critical residue; penetrates and blocks the ion conduction pore. Selectivity Filter (e.g., Tyr447 in Kv1.3) pnas.orgrcsb.org
Arg24 Functionally important for binding. Channel Vestibule pnas.orgnih.gov
Arg31 Functionally important for binding. Channel Vestibule pnas.orgnih.gov
Residues 26-32 A highly conserved region suggested to be a low-affinity binding subsite essential for channel recognition. Channel Vestibule researchgate.netresearchgate.net

Q & A

Q. Strategy for Synthesis

  • Define scope : Use PICO (Population, Intervention, Comparison, Outcome) to frame questions, e.g., “How does Kaliotoxin (1-37) (Intervention) compare to dendrotoxin (Comparison) in blocking Kv1.1 (Outcome) in neuronal cells (Population)?” .
  • Prioritize primary sources : Focus on peer-reviewed studies detailing toxin-channel interactions (e.g., Mourre et al., 1999) over review articles .
  • Highlight gaps : Note underexplored areas, such as Kaliotoxin’s effects on non-neuronal cells or its therapeutic potential in autoimmune disorders .

Tool Recommendation
Leverage databases like PubMed and Scopus with search terms: “Kaliotoxin AND potassium channels,” “scorpion toxin AND Kv1.3,” filtered by publication date (post-2000 for recent advances) .

What are the key considerations for reproducing Kaliotoxin (1-37) activity assays in non-specialized laboratories?

Q. Reproducibility Checklist

  • Source verification : Obtain Kaliotoxin from accredited suppliers (e.g., CAS-registered vendors) and validate via MALDI-TOF mass spectrometry .
  • Detailed protocols : Document buffer recipes (e.g., 140 mM KCl, 10 mM HEPES) and equipment settings (e.g., voltage-clamp parameters) .
  • Negative controls : Include toxin-free samples and channel blockers (e.g., tetraethylammonium) to confirm specificity .

Troubleshooting
If activity is inconsistent, check for oxidation (toxins may contain disulfide bonds; use reducing agents like DTT) or batch-to-batch variability .

How can computational tools enhance the study of Kaliotoxin (1-37)’s structure-function relationships?

Basic Application
Use molecular dynamics simulations to model toxin docking onto Kv1.3 channels. Open-source software like GROMACS or CHARMM can predict binding energetics and conformational changes .

Advanced Integration
Combine machine learning (e.g., AlphaFold) to predict novel toxin variants with enhanced selectivity. Validate in silico findings with mutagenesis and functional assays .

What ethical and safety protocols are essential when handling Kaliotoxin (1-37) in laboratory settings?

Q. Safety Guidelines

  • Classify Kaliotoxin as a hazardous biological agent ; use PPE (gloves, goggles) and work in BSL-2 cabinets .
  • Waste disposal : Autoclave toxin-contaminated materials and adhere to institutional biosafety protocols .

Ethical Compliance
For in vivo studies, obtain approval from animal ethics committees and justify sample sizes using power analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.